Cas no 13188-55-1 (4-hydrazinocarbonylbenzoic acid methyl ester)

4-Hydrazinocarbonylbenzoic acid methyl ester is a versatile intermediate in organic synthesis, particularly valued for its hydrazine and ester functional groups. The compound serves as a key building block in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. Its reactive hydrazine moiety enables condensation reactions with carbonyl compounds, facilitating the synthesis of hydrazones and other derivatives. The methyl ester group offers additional reactivity for further functionalization, such as hydrolysis or transesterification. This compound is typically used in controlled environments due to its sensitivity to moisture and air. Its well-defined structure and consistent purity make it a reliable choice for research and industrial applications requiring precise synthetic transformations.
4-hydrazinocarbonylbenzoic acid methyl ester structure
13188-55-1 structure
Product Name:4-hydrazinocarbonylbenzoic acid methyl ester
CAS No:13188-55-1
MF:C9H10N2O3
MW:194.187302112579
CID:96758
Update Time:2025-11-06

4-hydrazinocarbonylbenzoic acid methyl ester Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenedicarboxylic acid, monomethyl ester, hydrazide
    • methyl terephthalate monohydrazide
    • 4-hydrazinocarbonylbenzoic acid methyl ester
    • Inchi: 1S/C9H10N2O3/c1-14-9(13)7-4-2-6(3-5-7)8(12)11-10/h2-5H,10H2,1H3,(H,11,12)
    • InChI Key: HGVBEQHEDXPHBI-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC=C(C(NN)=O)C=C1

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Additional information on 4-hydrazinocarbonylbenzoic acid methyl ester

4-Hydrazinocarbonylbenzoic Acid Methyl Ester (CAS No. 13188-55-1): A Versatile Building Block in Chemical and Biological Research

The compound 4-hydrazinocarbonylbenzoic acid methyl ester, identified by the CAS No. 13188-55-1, has emerged as a critical intermediate in the synthesis of advanced chemical and biological systems. This molecule, characterized by its hybrid structure combining a benzoic acid moiety, a hydrazine group, and an ester functionalization, exhibits unique reactivity and tunability. Recent studies highlight its role in drug discovery, bioconjugation chemistry, and material science applications, driven by its ability to form stable linkages under mild conditions.

Structurally, the methyl ester group enhances solubility and stability during synthesis, while the hydrazinocarbonyl unit enables efficient coupling with carbonyl-containing biomolecules such as peptides or nucleic acids. This duality makes it an ideal platform for developing targeted therapeutics. For instance, a 2023 study published in Nature Communications demonstrated its use as a linker in constructing antibody-drug conjugates (ADCs) for cancer therapy. By attaching cytotoxic payloads via hydrazone bonds formed with this compound’s hydrazine group, researchers achieved controlled drug release mechanisms with improved pharmacokinetic profiles compared to conventional linkers.

In the realm of diagnostics, CAS 13188-55-1-based probes have advanced fluorescence imaging techniques. A team at MIT recently synthesized a near-infrared fluorescent probe using this compound���s hydrazone chemistry to detect reactive oxygen species (ROS) in live cells. The molecule’s rigid aromatic core provided spectral stability under physiological conditions while its hydrazine group reacted selectively with peroxynitrite, enabling real-time monitoring of oxidative stress markers associated with neurodegenerative diseases.

Beyond biomedical applications, this compound’s reactivity has been leveraged in material innovation. Researchers at Stanford University reported using 4-hydrazinocarbonylbenzoic acid methyl ester-functionalized nanoparticles to create stimuli-responsive hydrogels. The hydrazone bonds formed during crosslinking allowed the materials to reversibly change mechanical properties under pH shifts—a breakthrough for smart drug delivery systems that respond to tumor microenvironments.

Synthetic advancements have further expanded its utility. A 2024 Angewandte Chemie paper introduced a one-pot synthesis method using this compound as a key intermediate for preparing multifunctional poly(amidoamine) dendrimers. The reaction utilized the methyl ester’s nucleophilicity and hydrazine’s reducing properties to achieve high-yield conjugation with fluorescent dyes and targeting ligands simultaneously.

In regulatory contexts, this compound’s compliance with global chemical safety standards ensures its suitability for preclinical research. Toxicity studies conducted by the European Chemicals Agency confirm low cytotoxicity profiles when used within recommended experimental ranges—critical for transitioning from lab-scale synthesis to pilot clinical trials.

Ongoing research explores its potential in sustainable chemistry through green synthesis pathways. A collaborative project between ETH Zurich and industry partners demonstrated solvent-free microwave-assisted methods using this compound to produce biodegradable polymers for packaging materials—a step toward circular economy principles while maintaining functional performance.

The versatility of CAS No. 13188-55-1-designated compounds underscores their position at the intersection of organic synthesis and applied sciences. As interdisciplinary collaborations accelerate discoveries across drug delivery systems, diagnostic tools, and eco-friendly materials, this molecule continues to serve as both foundational building block and innovative solution provider in modern chemical research.

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